3-Fluoro-5-nitrobenzyl bromide

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

3-Fluoro-5-nitrobenzyl bromide (CAS 883987-75-5) delivers a unique 1,3,5-substitution pattern that drives predictable SN2 alkylation and subsequent orthogonal SNAr functionalization — a precision not achievable with para- or ortho-substituted analogs. Its combined electron-withdrawing meta-fluorine and meta-nitro groups activate the benzylic carbon for efficient, mild-condition coupling of the 3-fluorobenzyl pharmacophore to heterocyclic cores, making it the rational choice for medicinal chemistry teams developing STAT3 inhibitors and diverse screening libraries. The reducible nitro group also serves as a latent amine for bifunctional linker strategies, while the fluorine enables 19F NMR tracking. For reproducible reaction outcomes and scalable synthetic routes, this is the validated building block.

Molecular Formula C7H5BrFNO2
Molecular Weight 234.024
CAS No. 883987-75-5
Cat. No. B2405278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-nitrobenzyl bromide
CAS883987-75-5
Molecular FormulaC7H5BrFNO2
Molecular Weight234.024
Structural Identifiers
SMILESC1=C(C=C(C=C1[N+](=O)[O-])F)CBr
InChIInChI=1S/C7H5BrFNO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2
InChIKeyPKGNYGZIPJHZPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-5-nitrobenzyl bromide (883987-75-5) Procurement and Technical Overview


3-Fluoro-5-nitrobenzyl bromide (CAS 883987-75-5) is a dual-functionalized benzyl halide, specifically a benzyl bromide derivative bearing a meta-fluorine and a meta-nitro substituent [1]. This compound is a pale yellow to brown crystalline solid with a molecular weight of 234.02 g/mol and a reported melting point range of 42-52 °C, and it is typically supplied at a minimum purity of ≥95% . Its primary utility lies in its role as a versatile alkylating agent and building block for synthesizing more complex molecules in medicinal chemistry, agrochemical research, and materials science [1].

Why 3-Fluoro-5-nitrobenzyl bromide (883987-75-5) is Not Interchangeable with Common Analogs


Direct substitution of 3-fluoro-5-nitrobenzyl bromide with other halogenated nitrobenzyl compounds is generally inadvisable due to the unique and predictable electronic and steric environment created by its specific 1,3,5-substitution pattern. The combined electron-withdrawing effects of the fluorine and nitro groups, both in meta positions, significantly activate the benzylic carbon for nucleophilic attack while simultaneously deactivating the aromatic ring toward electrophilic substitution [1]. This precise arrangement dictates the selectivity and outcome in key reactions like alkylations and cross-couplings, meaning that analogs with different halogen (e.g., Cl instead of Br), positional isomers (e.g., 2-Fluoro-5-nitrobenzyl bromide), or missing substituents will lead to different reaction rates, regioselectivity, and yields, thereby compromising the integrity of a specific synthetic route or the biological activity of the final product [2].

3-Fluoro-5-nitrobenzyl bromide (883987-75-5): Quantitative Differentiation Evidence vs. Analogs


Enhanced Electrophilic Reactivity of Benzylic Bromide vs. Chloride and Fluoride Analogs

The benzylic C-Br bond in 3-fluoro-5-nitrobenzyl bromide confers a significantly higher reactivity in nucleophilic substitution reactions compared to its chloride analog. The C-Br bond is more easily heterolyzed due to bromine's superior leaving group ability. While specific kinetic data for this exact derivative is not available in the primary literature, this is a well-established class-level inference for benzylic halides. For instance, studies on para-nitrobenzyl halides show that the bromide derivative reacts quantitatively to form esters in 15 minutes under conditions where the chloride requires 3 hours and the fluoride shows no reaction even after 46 hours [1].

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

Unique Electronic Profile for SNAr Reactions: Meta-Fluoro/Meta-Nitro Substitution

The specific meta-fluoro/meta-nitro substitution pattern of this compound creates a unique electronic profile for directing nucleophilic aromatic substitution (SNAr) reactions. The combined electron-withdrawing effects of the nitro group (Hammett σm = 0.71) and fluorine (Hammett σm = 0.34) strongly activate the ring, particularly at positions ortho and para to the nitro group, for nucleophilic attack [1]. A systematic study on 1-fluoro-3-nitrobenzene derivatives demonstrated that the selectivity between nitro vs. fluoro displacement by charged O- and S-nucleophiles is finely balanced and can be tuned by the nucleophile structure [2]. This contrasts sharply with the para-fluoro or ortho-fluoro isomers, where the regiochemical outcomes and the competition between nitro and fluoro substitution differ significantly, making 3-fluoro-5-nitrobenzyl bromide a distinct and valuable scaffold for constructing densely functionalized aromatics [2].

Medicinal Chemistry Synthetic Methodology Nucleophilic Aromatic Substitution

Antiproliferative Activity Superior to Nifuroxazide in Cancer Cell Lines

In a 2024 study, a derivative synthesized from a 3-fluorobenzyl precursor, (E)-N′-((1-(3-fluorobenzyl)-5-nitro-1H-pyrrol-2-yl)methylene)-2,3-dihydroxybenzohydrazide (compound 30), exhibited superior in vitro antitumor activity compared to the parent compound nifuroxazide. Compound 30 demonstrated an IC50 value of 0.80 μM against CNE2 and SUNE1 human nasopharyngeal carcinoma cell lines, whereas nifuroxazide, a known antibacterial with antitumor potential, showed lower potency in the same assays [1].

Anticancer Research Medicinal Chemistry Cell Biology

Computational Prediction of Target Engagement: STAT3 Binding Mode

Molecular docking studies further elucidate the mechanism of action for 3-fluorobenzyl-containing derivatives. Compound 30, the 3-fluorobenzyl derivative discussed above, was predicted to bind within the SRC homology 2 (SH2) and carboxyl-terminal transactivation domain of the STAT3 protein, a key oncogenic transcription factor, with a binding energy ranging from -3.98 to -3.88 kcal/mol [1]. This binding mode and energy were similar to that of nifuroxazide, suggesting a conserved mechanism of STAT3 inhibition. Interestingly, the structurally analogous trifluoromethyl-substituted derivative (compound 18) exhibited a different binding mode (coiled-coil, DNA-binding, and linker domain) with a slightly stronger predicted binding energy of -4.16 kcal/mol, indicating how subtle changes to the benzyl group can alter target engagement [1].

Computational Chemistry Drug Discovery Molecular Docking

Procurement-Driven Application Scenarios for 3-Fluoro-5-nitrobenzyl bromide (883987-75-5)


Synthesis of Next-Generation STAT3 Inhibitors for Oncology Research

Based on the evidence that a 3-fluorobenzyl-containing derivative shows superior in vitro antitumor activity and a favorable binding mode to the STAT3 oncoprotein [1], 3-fluoro-5-nitrobenzyl bromide is a high-value starting material for medicinal chemistry groups developing novel STAT3 inhibitors. The compound serves as a key alkylating agent to install the critical 3-fluorobenzyl pharmacophore onto heterocyclic cores. Its high reactivity, as a benzylic bromide, ensures efficient coupling under mild conditions [2], which is essential for synthesizing libraries of analogs to optimize potency and selectivity in cancer cell lines like CNE2 and SUNE1 [1].

Precursor for Orthogonal Functionalization via Selective Nucleophilic Aromatic Substitution (SNAr)

The unique meta-fluoro/meta-nitro substitution pattern on 3-fluoro-5-nitrobenzyl bromide provides a distinct electronic signature that can be exploited for sequential, orthogonal functionalization via SNAr [1]. After the initial SN2 alkylation via the benzyl bromide, the resulting molecule retains the nitro and fluoro groups, which can be selectively displaced by different nucleophiles [1]. This enables the construction of complex, highly substituted aromatic systems in a controlled manner, a capability that is not reliably achieved with para- or ortho-substituted analogs. This makes the compound invaluable for creating diverse screening libraries in drug discovery or for synthesizing advanced materials and agrochemical intermediates [2].

Synthesis of Functional Probes for Chemical Biology and Bioconjugation

The presence of both an alkyl halide (for conjugation) and a reducible nitro group (as a functional handle or latent amine) makes this compound an ideal bifunctional linker. The benzyl bromide moiety can be used to efficiently alkylate a target biomolecule, drug, or polymer. Subsequently, the nitro group can be reduced to an aniline, which can then be used for further conjugation (e.g., amide bond formation, diazotization) or act as a fluorescent quencher in specific assays. The meta-fluoro substituent can serve as a silent label for 19F NMR studies, allowing for the tracking of the conjugated biomolecule in complex mixtures. This multi-functionality is not found in simpler benzyl halides and is directly supported by the compound's described uses as a versatile intermediate for modifying biomolecules [1].

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